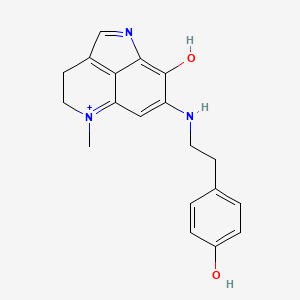
Makulavamine J
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Makulavamine J is a bioactive compound derived from marine sponges, specifically from the genus Zyzzya. It belongs to the pyrrolo[4,3,2-de]quinoline family, which is known for its potent anticancer properties. This compound has shown significant activity against various cancer cell lines, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Makulavamine J involves multiple steps, starting with the construction of the pyrrolo[4,3,2-de]quinoline core. This is typically achieved through a series of cyclization reactions. The key steps include:
Formation of the Pyrrole Ring: This is usually done through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclization to Form the Quinoline Core: This step often involves the use of Lewis acids like aluminum chloride to facilitate the cyclization process.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its bioactivity.
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, primarily due to the complexity of its synthesis. efforts are being made to optimize the synthetic routes to make them more scalable and cost-effective. This includes the use of biocatalysts and flow chemistry techniques to streamline the production process .
化学反应分析
Types of Reactions
Makulavamine J undergoes several types of chemical reactions, including:
Oxidation: This reaction is often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride are used to reduce specific functional groups in the compound.
Substitution: Nucleophilic substitution reactions are employed to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique bioactive properties. These derivatives are often tested for their efficacy against different cancer cell lines .
科学研究应用
Makulavamine J has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrrolo[4,3,2-de]quinoline derivatives.
Biology: The compound is used to study the biological pathways involved in cancer cell proliferation and apoptosis.
Medicine: this compound is being investigated as a potential anticancer agent, with studies showing its efficacy against various cancer cell lines.
作用机制
Makulavamine J exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage in cancer cells, leading to apoptosis. Additionally, this compound has been shown to disrupt the mitochondrial membrane potential, further promoting cell death .
相似化合物的比较
Similar Compounds
Lamellarins D, M, K: These compounds also belong to the pyrrolo[4,3,2-de]quinoline family and exhibit similar anticancer properties.
Aspergiolide B: Another marine-derived compound with potent anticancer activity.
Fradimycin B: Known for its antimicrobial and anticancer properties.
Uniqueness of Makulavamine J
What sets this compound apart from these similar compounds is its higher potency and selectivity towards certain cancer cell lines. Studies have shown that this compound has a lower IC50 value compared to its analogs, making it a more effective anticancer agent .
属性
CAS 编号 |
174232-35-0 |
|---|---|
分子式 |
C19H20N3O2+ |
分子量 |
322.4 g/mol |
IUPAC 名称 |
10-[2-(4-hydroxyphenyl)ethylamino]-7-methyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol |
InChI |
InChI=1S/C19H19N3O2/c1-22-9-7-13-11-21-18-17(13)16(22)10-15(19(18)24)20-8-6-12-2-4-14(23)5-3-12/h2-5,10-11H,6-9H2,1H3,(H2,20,21,23,24)/p+1 |
InChI 键 |
HSEARKUCRKWKOC-UHFFFAOYSA-O |
规范 SMILES |
C[N+]1=C2C=C(C(=C3C2=C(CC1)C=N3)O)NCCC4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















